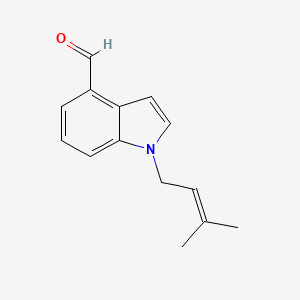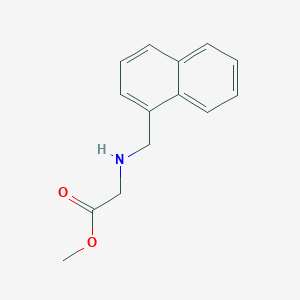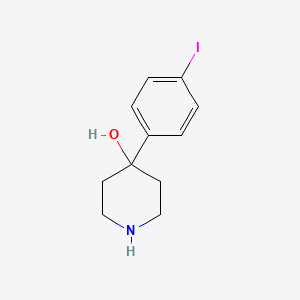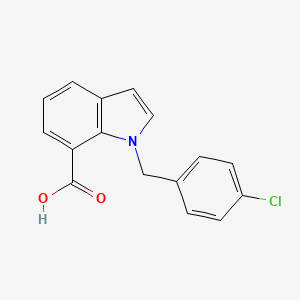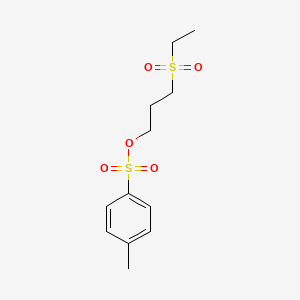
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate
Descripción general
Descripción
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H18O5S2. It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of both ethylsulfonyl and methylbenzenesulfonate groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-(ethylsulfonyl)propyl alcohol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium hydroxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonate esters or sulfonamides.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfides or thiols.
Aplicaciones Científicas De Investigación
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate ester group can undergo hydrolysis to release the corresponding sulfonic acid, which can then interact with biological molecules. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Propyl 4-methylbenzenesulfonate: Lacks the sulfonyl group on the propyl chain.
4-Methylbenzenesulfonate esters: Various esters with different alkyl or aryl groups.
Uniqueness
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate is unique due to the presence of both ethylsulfonyl and methylbenzenesulfonate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
335621-31-3 |
|---|---|
Fórmula molecular |
C12H18O5S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-ethylsulfonylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O5S2/c1-3-18(13,14)10-4-9-17-19(15,16)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
WQSHSFSXCRAXCR-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
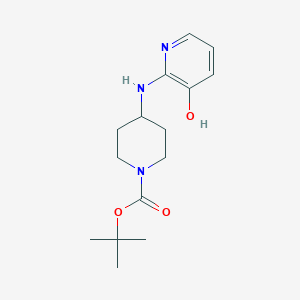
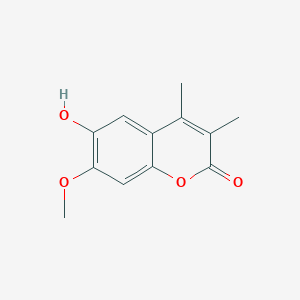
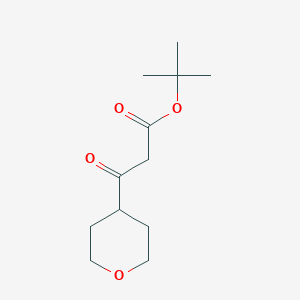
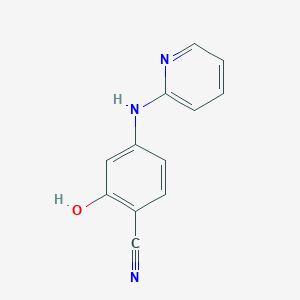
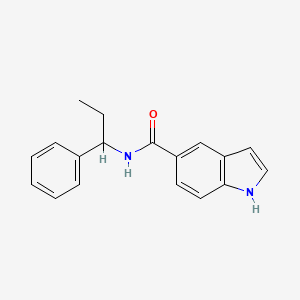
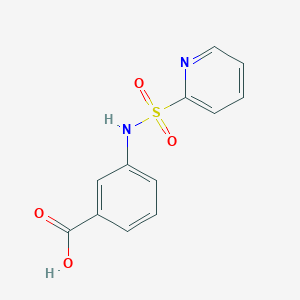
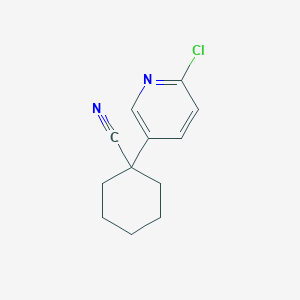
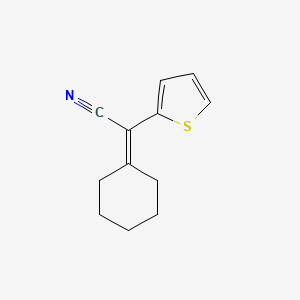
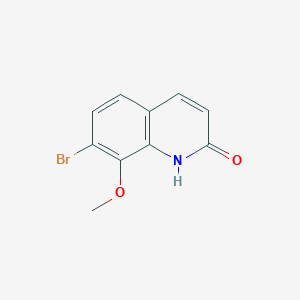
![3-(3-Biphenylyl)imidazo[5,4-b]pyridine](/img/structure/B8344261.png)
